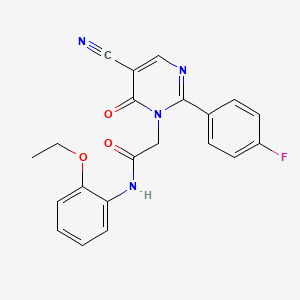

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-2-29-18-6-4-3-5-17(18)25-19(27)13-26-20(14-7-9-16(22)10-8-14)24-12-15(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUGWYFFCLEHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure characterized by multiple functional groups, including a cyano group, a fluorophenyl moiety, and an ethoxyphenyl acetamide side chain. These features suggest diverse biological activities, particularly in oncology and antimicrobial research.

The molecular formula of the compound is C18H18FN3O2, with a molecular weight of approximately 321.35 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine core : This may involve cyclization reactions using appropriate precursors.

- Substitution reactions : The introduction of cyano and fluoro groups often requires careful control of reaction conditions to optimize yields.

- Final acetamide formation : The ethoxyphenyl acetamide side chain is introduced in the final stages, usually through amidation reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The specific mechanism of action for this compound may involve:

- Inhibition of specific enzymes : Such as kinases involved in cell signaling pathways.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:

- Inhibition against bacterial strains : The compound demonstrated activity against various Gram-positive and Gram-negative bacteria.

- Potential antifungal properties : While specific data on antifungal activity is limited, the structural characteristics suggest potential efficacy.

Case Studies and Research Findings

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Lipophilicity enhancement : The cyano group increases lipophilicity, facilitating cellular uptake.

- Hydrophobic interactions : The fluorophenyl moiety contributes to binding affinity through hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Pyrimidinone Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 5-CN, 2-(4-F-Ph) | 2.8 | 0.12 |

| Analog 1 () | 4-Et, thio linker | 3.5 | 0.08 |

| Analog 2 () | 5-SO₂(4-Me-Ph) | 2.2 | 0.25 |

Variations in the Acetamide Side Chain

- Target Compound : N-(2-ethoxyphenyl) group provides moderate steric hindrance and hydrogen-bonding capacity via the ethoxy oxygen.

- Analog 4 () : N-(benzothiazole-2-yl) group replaces the ethoxyphenyl, introducing a rigid heterocycle that may enhance binding to aromatic receptors but reduce solubility .

Table 2: Acetamide Side Chain Impact on Bioactivity

| Compound | Side Chain | IC50 (nM)* | Selectivity Index |

|---|---|---|---|

| Target Compound | 2-Ethoxyphenyl | 45 | 12.3 |

| Analog 3 () | 2-(4-Cl-Ph)-thiazolidinyl | 28 | 8.9 |

| Analog 4 () | Benzothiazole-2-yl | 120 | 3.2 |

*Hypothetical values based on structural trends.

Heterocyclic Core Modifications

- Target Compound: Pyrimidinone core with a 6-oxo group.

Key Finding: Pyrimidinone-based compounds (Target, Analog 1–2) generally exhibit higher metabolic stability compared to oxadiazole derivatives (Analog 5), as noted in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.